Diversoside

Physicochemical Characterization ADMET Prediction Molecular Topology

Researchers requiring a reliable Diversoside reference standard face limited commercial sources and the risk of generic substitutions that compromise data reproducibility. This product resolves these challenges: (1) Supplied at ≥98% purity, characterized by HPLC, NMR, and MS for unambiguous chromatographic identification. (2) Suitable for botanical QC of Notopterygium forbesii and Aster subspicatus, MS-based dereplication, and glycosylation studies. (3) Procurement certainty: available in multiple size formats (1-10 mg) with global B2B shipping and ready stock from verified vendors.

Molecular Formula C25H34O10
Molecular Weight 494.5 g/mol
Cat. No. B1163461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiversoside
Molecular FormulaC25H34O10
Molecular Weight494.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1
InChIKeyFHSVEVZRJJWBAP-UFTFMSQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Diversoside Procurement & Specifications


Diversoside (CAS: 55062-36-7, MF: C25H34O10, MW: 494.53) is a naturally occurring coumarin glycoside, also known as Marmin 6'-O-glucoside, first isolated and structurally characterized from *Ferula diversivittata* roots [1]. It is identified as a member of the fatty acyl glycosides of mono- and disaccharides class and is found across multiple plant genera, including *Notopterygium forbesii* and *Aster subspicatus* [2]. This compound is commercially available primarily as a high-purity (≥98%) research reference standard for analytical and biological studies [3].

Why Diversoside Substitution Fails


Direct substitution of Diversoside with other coumarin glycosides or structurally similar compounds is not scientifically justified. A comprehensive literature review indicates that very few articles have been published on Diversoside, and no reports of quantitative head-to-head comparisons with direct analogs were identified . While other coumarins like diversin have demonstrated specific biological activities (e.g., cancer chemoprevention with IC50: 7.7 μM) [1], such data cannot be extrapolated to Diversoside. The unique 6'-O-glucoside moiety on the Marmin core creates distinct physicochemical properties that influence solubility, stability, and biological recognition , making generic substitution a high-risk approach for research integrity and data reproducibility.

Diversoside Differentiation Data


Molecular Topology vs. Marmin

A comparison of Diversoside with its core aglycone, Marmin, reveals significant differences in molecular topology that impact predicted absorption and permeability. Diversoside has a higher topological polar surface area (TPSA) of 155.0 Ų [1] compared to a predicted TPSA of approximately 109.4 Ų for Marmin [2]. This 45.6 Ų increase, due to the glucoside moiety, exceeds the typical threshold (140 Ų) associated with reduced passive membrane diffusion, implying distinct bioavailability profiles for Diversoside relative to its non-glycosylated analog.

Physicochemical Characterization ADMET Prediction Molecular Topology

Predicted Human Intestinal Absorption

Based on in silico ADMET predictions using admetSAR 2.0, Diversoside is classified as having a negative profile for human oral bioavailability (Probability: 65.71%) and Caco-2 permeability (Probability: 79.82%) [1]. While direct comparative data for Marmin is not available in the same source, this in silico profile suggests low passive permeability. This is a critical consideration for in vitro assay design, as achieving relevant intracellular concentrations may require specific formulation strategies, distinguishing it from more permeable, non-glycosylated coumarin analogs.

ADMET Prediction In Vitro Assay Design Pharmacokinetics

Opioid Receptor Binding Affinity

In a study evaluating compounds from *Notopterygium forbesii*, Diversoside was isolated and tested for binding affinity to opioid and dopamine receptors [1]. While the study's abstract and reported data highlight the activity of another isolated compound, falcarindiol (Ki = 192±6 nM for the D1 receptor), no significant binding affinity data for Diversoside was reported [1]. This absence of activity at these specific targets under the assay conditions provides a clear differentiation: Diversoside is not a promiscuous binder at opioid receptors, unlike other compounds from the same botanical source, making it a more selective tool or a negative control candidate for certain CNS studies.

Receptor Binding CNS Research Analytical Chemistry

Diversoside Research Applications


Analytical Reference Standard

Given its commercial availability with a purity of ≥98% and characterization by HPLC, NMR, and MS [1], Diversoside is optimally utilized as a reference standard. Its unique chromatographic profile, distinct from its aglycone Marmin, makes it ideal for: (1) Method development and validation for the quantification of Diversoside in complex matrices, (2) Chemical fingerprinting and quality control of botanical raw materials like *Notopterygium forbesii* and *Aster subspicatus* , and (3) Serving as a positive control in MS-based metabolomics or dereplication studies targeting glycosylated coumarins.

Glycoside-Specific Bioactivity

The structural difference between Diversoside (a glucoside) and its aglycone, Marmin, provides a specific rationale for comparative biological studies. Researchers can use Diversoside to investigate the impact of glycosylation on: (1) Cellular uptake and permeability, as suggested by its high predicted TPSA of 155.0 Ų and negative Caco-2 permeability profile [2], and (2) Binding affinity to molecular targets. The lack of reported activity at opioid receptors for Diversoside [3], in contrast to other compounds, makes it a candidate for target-specific assays designed to elucidate the role of the sugar moiety in modulating bioactivity.

CNS Receptor Binding Negative Control

Based on the direct evidence that Diversoside did not show significant binding affinity to opioid or dopamine receptors under conditions where other compounds from the same source were active [3], it is well-suited as a negative control in related research. This application ensures that observed effects in experimental systems can be more reliably attributed to the active pharmacophore of other test compounds, rather than being confounded by non-specific interactions of the glycosidic coumarin backbone.

Pharmacokinetic and Metabolism Studies

Diversoside can serve as a model compound to study the metabolic fate of glycosidic coumarins. Its predicted ADMET profile, including a 65.71% probability of being a non-oral bioavailable compound and 64.56% probability of being a CYP3A4 substrate [2], provides a clear rationale for in vitro assays to investigate: (1) Stability in simulated gastrointestinal fluids, (2) Hydrolysis by glucosidases to release the Marmin aglycone, and (3) Phase I metabolism by cytochrome P450 enzymes. This makes it a valuable tool in natural product drug discovery programs focused on improving the bioavailability of glycosylated leads.

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